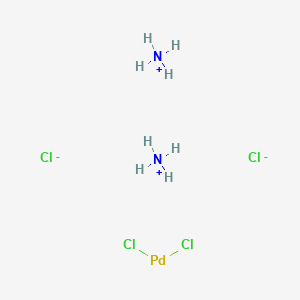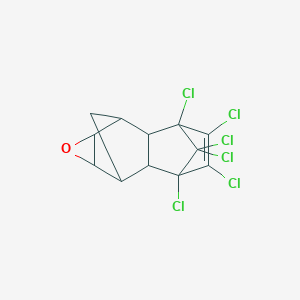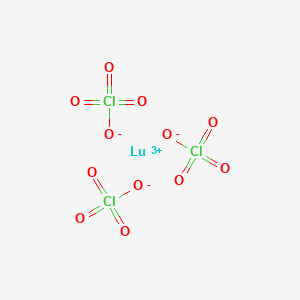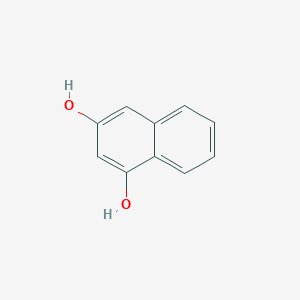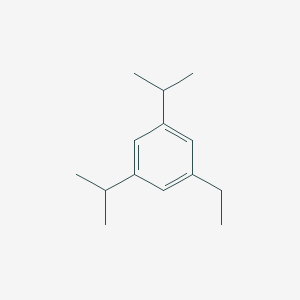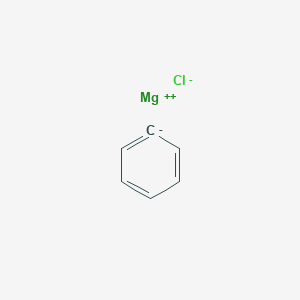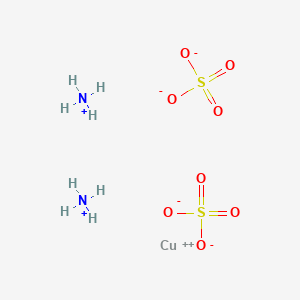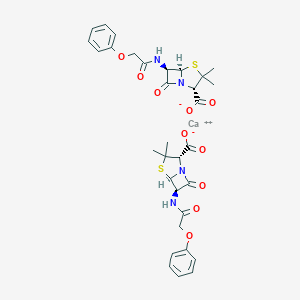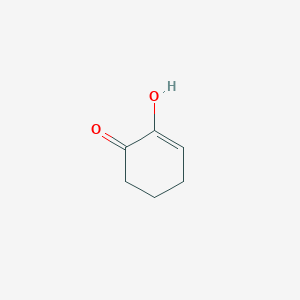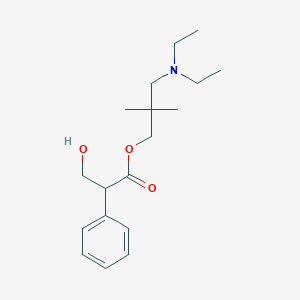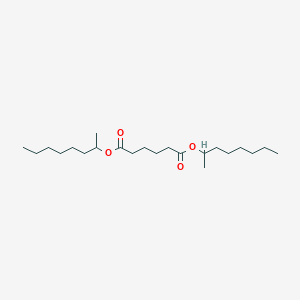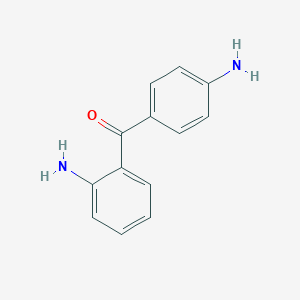![molecular formula C7H12 B086710 Spiro[3.3]heptane CAS No. 174-74-3](/img/structure/B86710.png)
Spiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.3]heptane is a bicyclic organic compound that contains a seven-membered ring and a three-membered ring fused together. It has a unique structure and interesting properties that have attracted the attention of researchers in different fields.3]heptane.
Mecanismo De Acción
The mechanism of action of spiro[3.3]heptane derivatives depends on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. Other spiro[3.3]heptane derivatives have been shown to inhibit viral replication by targeting viral proteases or polymerases. The mechanism of action of spiro[3.3]heptane derivatives as antibacterial agents is not well understood, but it is believed to involve the disruption of bacterial cell membranes or the inhibition of bacterial enzymes.
Efectos Bioquímicos Y Fisiológicos
Spiro[3.3]heptane derivatives have been shown to have different biochemical and physiological effects depending on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to induce apoptosis or cell cycle arrest in cancer cells, while others have been shown to inhibit viral replication or bacterial growth. The toxicity and pharmacokinetics of spiro[3.3]heptane derivatives have been studied in vitro and in vivo, and some derivatives have shown promising results in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiro[3.3]heptane derivatives have several advantages for lab experiments, including their unique structure, diverse chemical reactivity, and potential applications in different fields. However, spiro[3.3]heptane derivatives also have some limitations, including their low solubility in water and some organic solvents, their potential toxicity and side effects, and the need for specialized equipment and expertise for their synthesis and characterization.
Direcciones Futuras
The future directions of spiro[3.3]heptane research include the development of new synthesis methods and the exploration of their potential applications in different fields. Some possible future directions include the design and synthesis of spiro[3.3]heptane derivatives with improved pharmacokinetic and pharmacodynamic properties, the development of spiro[3.3]heptane-based materials with unique properties, and the exploration of spiro[3.3]heptane derivatives as potential therapeutics for different diseases.
Métodos De Síntesis
Spiro[3.3]heptane can be synthesized through different methods, including the Diels-Alder reaction, the intramolecular Michael addition, and the Nazarov cyclization. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cycloadduct. In the case of spiro[3.3]heptane, the diene is a substituted cyclopentadiene, and the dienophile is an alkyne. The intramolecular Michael addition involves the reaction of an enone with a nucleophile to form a cyclic product. The Nazarov cyclization involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone intermediate, which undergoes a ring-closing reaction to form spiro[3.3]heptane.
Aplicaciones Científicas De Investigación
Spiro[3.3]heptane has been studied for its potential applications in different fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, spiro[3.3]heptane can be used as a building block for the synthesis of complex molecules. In material science, spiro[3.3]heptane can be used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, spiro[3.3]heptane derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
Propiedades
Número CAS |
174-74-3 |
|---|---|
Nombre del producto |
Spiro[3.3]heptane |
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
spiro[3.3]heptane |
InChI |
InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 |
Clave InChI |
LBJQKYPPYSCCBH-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCC2 |
SMILES canónico |
C1CC2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



